molecular formula C23H26N2O5 B11122551 4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11122551
M. Wt: 410.5 g/mol
InChI Key: ZRVBLOQLCATPIO-VZCXRCSSSA-N
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Description

4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the butoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-butoxybenzoyl chloride and an appropriate catalyst.

    Addition of the pyridin-3-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

    Final modifications: The methoxyethyl and hydroxy groups are introduced through selective functionalization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), Halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Conversion of hydroxy group to carbonyl group

    Reduction: Conversion of carbonyl groups to alcohols

    Substitution: Introduction of nitro or halogen groups on the aromatic rings

Scientific Research Applications

4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Material Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)carbonyl]-3-hydroxy-1-(2-ethoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-propoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O5/c1-3-4-13-30-18-9-7-16(8-10-18)21(26)19-20(17-6-5-11-24-15-17)25(12-14-29-2)23(28)22(19)27/h5-11,15,20,26H,3-4,12-14H2,1-2H3/b21-19-

InChI Key

ZRVBLOQLCATPIO-VZCXRCSSSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)O

Origin of Product

United States

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